N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
This compound features a thiazolo[3,2-a]pyrimidine core fused with a sulfamoyl-substituted phenyl group and a 3,4-dimethyl-1,2-oxazole moiety. The thiazolo-pyrimidine scaffold is known for its bioactivity in kinase inhibition and antimicrobial applications . Structural characterization of such compounds typically employs spectroscopic methods (e.g., $ ^1H $ NMR, IR) and crystallographic tools like SHELX for precise conformation analysis .
Properties
IUPAC Name |
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O5S2/c1-10-9-30-19-20-8-15(18(26)24(10)19)16(25)21-13-4-6-14(7-5-13)31(27,28)23-17-11(2)12(3)22-29-17/h4-9,23H,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAPWMRCFMPQBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=C(C(=NO4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring, sulfonamide linkage, and thiazolopyrimidine core. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield various substituted derivatives .
Scientific Research Applications
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Structural Analogues of Thiazolo[3,2-a]pyrimidine Derivatives
The target compound shares its core with several analogs, differing in substituents and bioactivity profiles:
Key Observations :
Pharmacological and Physicochemical Properties
- Hydrogen Bonding: The sulfamoyl group in the target compound can act as a hydrogen-bond donor/acceptor, enhancing target binding compared to non-sulfonamide analogs. This aligns with Etter’s graph set analysis for molecular recognition .
- Ring Puckering: The thiazolo-pyrimidine core may adopt non-planar conformations, as observed in crystallographic studies using Cremer-Pople coordinates . This flexibility could influence binding to rigid enzyme active sites.
- Solubility : The polar sulfamoyl group likely increases aqueous solubility relative to the methoxyphenyl analog (), though experimental data is lacking .
Biological Activity
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound with potential therapeutic applications. Its structure suggests that it may exhibit significant biological activity, particularly in the context of anti-cancer and anti-inflammatory properties.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 388.4 g/mol. Its structural features include:
| Property | Value |
|---|---|
| Molecular Weight | 388.4 g/mol |
| Molecular Formula | C18H16N4O5S |
| LogP | 2.7723 |
| Polar Surface Area | 86.644 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 2 |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit potent anticancer properties. The mechanism often involves the inhibition of specific kinases or enzymes related to cancer cell proliferation.
Case Study:
A study conducted on a series of thiazolo-pyrimidine derivatives demonstrated that modifications at the phenyl and oxazole positions significantly enhanced cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa). The IC50 values for these compounds ranged from 0.5 to 10 µM, indicating strong activity compared to standard chemotherapeutics .
Anti-inflammatory Properties
The compound's sulfamoyl group may contribute to its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Research Findings:
In vitro studies have shown that derivatives with similar structures can reduce the secretion of TNF-alpha and IL-6 in activated macrophages by up to 70%, suggesting a promising avenue for treating inflammatory diseases .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition: Targeting specific kinases involved in cell signaling pathways that regulate cell growth and apoptosis.
- Cytokine Modulation: Reducing the expression of inflammatory mediators through interference with NF-kB signaling pathways.
Q & A
Q. What synthetic strategies are recommended for constructing the thiazolo[3,2-a]pyrimidine core in this compound?
The synthesis typically involves cyclocondensation of thiazole precursors with pyrimidine intermediates. For example, a multi-step approach may include:
- Step 1: Formation of the sulfamoylphenyl moiety via coupling of 3,4-dimethyl-1,2-oxazole-5-sulfonamide with 4-aminophenyl derivatives using sulfonyl chloride chemistry.
- Step 2: Construction of the thiazolo[3,2-a]pyrimidine core via cyclization of a thiourea intermediate with ethyl acetoacetate or similar β-keto esters under acidic conditions.
- Step 3: Final carboxamide introduction via coupling reactions (e.g., EDC/HOBt-mediated amidation). Key challenges include regioselectivity in cyclization and purification of intermediates. Similar methodologies are detailed in heterocyclic syntheses involving thiazolo-pyrimidine systems .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is followed by refinement using the SHELX system (e.g., SHELXL for small-molecule refinement). Critical steps include:
- Data processing: Integration of diffraction patterns using SAINT or APEX3.
- Structure solution: Direct methods (SHELXS/SHELXD) or dual-space algorithms for phase retrieval.
- Refinement: Iterative cycles of model adjustment in SHELXL, with attention to thermal parameters and hydrogen-bonding networks. SHELX remains widely used due to its robustness in handling high-resolution data and twinned crystals .
Q. What spectroscopic techniques are essential for characterizing intermediates and the final compound?
- NMR: 1H/13C NMR for verifying regiochemistry of the thiazolo-pyrimidine core and sulfamoyl group.
- HRMS: High-resolution mass spectrometry for molecular weight confirmation.
- IR: Identification of carbonyl (C=O) and sulfonamide (S=O) stretches.
- HPLC: Purity assessment (>95% recommended for research-grade material). Discrepancies between spectroscopic and crystallographic data should be resolved via SCXRD validation .
Advanced Research Questions
Q. How can computational chemistry predict regioselectivity in the formation of the thiazolo-pyrimidine core?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to identify favored pathways. For example:
- Reaction path search: Quantum chemical methods (e.g., IRC analysis) to compare activation energies for competing cyclization routes.
- Solvent effects: PCM models to simulate polar aprotic solvents (e.g., DMF) used in synthesis. Tools like Gaussian or ORCA are employed, with experimental validation via trapping intermediates or kinetic studies .
Q. What intermolecular interactions govern the crystal packing and stability of this compound?
Hydrogen-bonding networks (e.g., N–H···O=S and C=O···H–N) dominate, as analyzed via graph-set notation (e.g., motifs).
- Graph-set analysis: Categorizes H-bond patterns into chains, rings, or self-assembled sheets.
- π-π stacking: Aromatic interactions between oxazole and pyrimidine rings enhance stability. Such analyses guide co-crystal design for improved solubility or bioavailability .
Q. How can conformational flexibility of the oxazole and thiazolo-pyrimidine rings impact biological activity?
- Puckering analysis: Cremer-Pople parameters quantify non-planarity in the pyrimidine ring (e.g., θ and φ angles).
- MD simulations: Molecular dynamics (e.g., AMBER force fields) assess ring-flipping or torsional mobility in solution.
- SAR studies: Correlate ring conformation with activity data (e.g., enzyme inhibition assays) to identify bioactive conformers .
Q. What strategies resolve contradictions between theoretical and experimental data (e.g., NMR vs. DFT chemical shifts)?
- DFT-NMR comparison: Calculate chemical shifts (e.g., B3LYP/cc-pVTZ) and apply scaling factors for solvent corrections.
- Dynamic effects: Account for temperature-dependent conformational averaging via Boltzmann weighting.
- X-ray validation: Use crystallographic data as a reference to reconcile discrepancies .
Methodological Tables
Table 1: Key Synthetic Steps and Optimization Parameters
| Step | Reaction Type | Key Parameters | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Sulfonylation | Temp: 0–5°C, Time: 4 h | 78–85 | |
| 2 | Cyclization | Catalyst: H2SO4, Reflux | 65–72 | |
| 3 | Amidation | Reagent: EDC/HOBt, RT | 90–95 |
Table 2: Computational Methods for Reaction Design
| Parameter | Tool/Software | Application Example |
|---|---|---|
| Transition state search | Gaussian 16 | Regioselectivity in cyclization |
| Solvent effects | COSMO-RS | Solubility prediction in DMF |
| MD simulations | GROMACS | Conformational flexibility analysis |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
